Lysergide tartrate (CAS 32426-57-6) is the pharmaceutically optimized, stable salt form of d-lysergic acid diethylamide (LSD). As a highly potent partial agonist at the 5-HT2A receptor, it is the primary chemical form utilized in modern clinical trials and analytical reference standards[1]. Unlike the highly reactive freebase, the tartrate salt offers a robust crystalline structure that mitigates rapid environmental degradation, making it the standard choice for procurement in neuroscience research, forensic analysis, and psychiatric drug development[2].
Procuring LSD freebase instead of lysergide tartrate introduces severe stability and formulation liabilities. The freebase is highly sensitive to oxygen, light, and heat, rapidly degrading into inactive byproducts such as iso-LSD (via epimerization) and lumi-LSD (via photo-addition) within days if unprotected [1]. Furthermore, the freebase exhibits poor aqueous solubility, necessitating organic solvents like ethanol or DMSO for dissolution [2]. This lack of water solubility and chemical stability makes the freebase unsuitable for precise aqueous dosing, long-term analytical storage, or advanced oral solid dosage formulations, forcing buyers to rely on the tartrate salt for reproducible performance [3].
The physical stability of an active pharmaceutical ingredient is critical for handling and storage. Lysergide tartrate exhibits a dramatically higher melting point (198-200°C) compared to LSD freebase (80-85°C) [1]. This quantitative difference reflects a much stronger crystal lattice in the tartrate salt, which prevents premature melting or degradation during transport and standard laboratory handling [2].
| Evidence Dimension | Melting Point |
| Target Compound Data | 198-200°C (Lysergide tartrate) |
| Comparator Or Baseline | 80-85°C (LSD freebase) |
| Quantified Difference | >110°C increase in melting point |
| Conditions | Standard atmospheric pressure thermal analysis |
A higher melting point ensures the material remains a stable, flowable powder during procurement, storage, and formulation, eliminating the need for extreme cold-chain logistics required by the freebase.
Formulating precise dosages requires complete dissolution in compatible solvents. While LSD freebase has highly limited water solubility and requires 96% ethanol for stable liquid formulation, lysergide tartrate is highly water-soluble [1]. This high aqueous solubility allows the tartrate salt to be formulated into rapid dissolving tablets (RDTs) and aqueous clinical solutions that achieve an absolute oral bioavailability of ~80%, matching the ethanolic freebase without the toxicity or volatility of organic solvents [2].
| Evidence Dimension | Aqueous Formulation Compatibility |
| Target Compound Data | Highly water-soluble; compatible with aqueous solutions and oral disintegrating tablets |
| Comparator Or Baseline | Limited water solubility; requires 96% ethanol or DMSO |
| Quantified Difference | Elimination of organic co-solvents while maintaining ~80% absolute bioavailability |
| Conditions | Oral formulation development and pharmacokinetic testing |
Procurement of the tartrate salt allows laboratories and pharmaceutical developers to create stable, solvent-free aqueous dosing systems and advanced solid dosage forms.
In solution or unprotected solid state, LSD is prone to base-catalyzed or thermal epimerization at the C-8 position, forming the biologically inactive iso-LSD[1]. Unprotected freebase can lose potency within 1 to 2 days in dilute solutions exposed to air and ambient conditions [2]. The tartrate salt matrix significantly stabilizes the molecule, reducing the rate of epimerization and oxidative degradation, thereby maintaining the >98% purity required for clinical and analytical applications over extended shelf lives [1].
| Evidence Dimension | Shelf-life and Epimerization Rate |
| Target Compound Data | Stable for extended periods (months/years) when stored properly as a dry salt |
| Comparator Or Baseline | Freebase solutions lose effectiveness within 1-2 days under ambient conditions |
| Quantified Difference | Orders of magnitude increase in chemical half-life prior to degradation |
| Conditions | Ambient air and light exposure vs. controlled salt storage |
Ensures that the procured material retains its certified titer and pharmacological potency, preventing costly experimental failures due to inactive degradation products.
Due to its resistance to epimerization (iso-LSD formation) and photolytic degradation (lumi-LSD formation), lysergide tartrate is the mandated form for preparing calibration curves in LC-MS/MS toxicological screening [1].
Its high aqueous solubility and robust crystal structure make it the ideal API for advanced pharmaceutical delivery systems, such as orally disintegrating tablets (ODTs) used in modern psychiatric trials for Generalized Anxiety Disorder [2].
The ability to dissolve lysergide tartrate directly in physiological buffers without organic solvents like DMSO or ethanol ensures that 5-HT2A receptor binding assays are not confounded by solvent-induced cellular toxicity or receptor modulation [3].